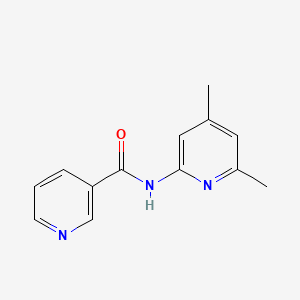

N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4,6-Dimethylpyridin-2-yl)pyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a pyridine-3-carboxamide backbone substituted with a 4,6-dimethylpyridin-2-yl group at the amide nitrogen. Its molecular formula is C₁₃H₁₃N₃O (molecular weight: 227.27 g/mol). This compound belongs to a broader class of agrochemicals and pharmaceuticals, where pyridine carboxamides are frequently explored for their biological activities, particularly as enzyme inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide typically involves the reaction of 4,6-dimethyl-2-aminopyridine with pyridine-3-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure the compound is produced in sufficient quantities and purity for commercial use.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction could produce corresponding amines.

Scientific Research Applications

1.1. Inhibition of Spleen Tyrosine Kinase (Syk)

One of the primary applications of N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide is its role as an inhibitor of Spleen Tyrosine Kinase (Syk). Syk is implicated in various inflammatory and autoimmune diseases. Research indicates that compounds of this class can effectively modulate Syk activity, making them potential candidates for treating conditions such as:

This inhibition can help in managing disease states characterized by inappropriate Syk activity, which may arise from genetic mutations or overexpression of the kinase.

1.2. Anti-inflammatory Effects

The compound has shown promise in mitigating inflammation-related conditions. By inhibiting Syk, it may reduce the severity of inflammatory responses in diseases such as ulcerative colitis and multiple sclerosis . This anti-inflammatory property is particularly beneficial in developing therapeutic strategies for chronic inflammatory diseases.

Neuroprotective Applications

Recent studies have explored the neuroprotective effects of pyridine-based compounds, including this compound. The modulation of signaling pathways involved in neurodegeneration presents a potential avenue for treatment strategies aimed at conditions like Alzheimer’s disease and Parkinson’s disease .

Case Study: Neurodegenerative Disease Models

In vitro studies have demonstrated that compounds similar to this compound can reduce oxidative stress and apoptosis in neuronal cells, suggesting a protective effect against neurodegeneration .

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly through its ability to induce apoptosis in cancer cells. For instance, studies indicate that derivatives of this compound activate apoptotic pathways in breast cancer cell lines (e.g., MCF-7), leading to increased cell death .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Disease Target |

|---|---|---|

| Syk Inhibition | Reduces inflammation | Rheumatoid Arthritis |

| Neuroprotection | Decreases oxidative stress | Neurodegenerative Diseases |

| Anticancer Activity | Induces apoptosis | Breast Cancer |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the pyridine ring and side chains can enhance binding affinity to target proteins involved in disease pathways.

Key Findings from SAR Studies:

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its aromatic structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can affect its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Substituent Effects: The target compound’s 4,6-dimethylpyridin-2-yl group provides moderate steric bulk and electron-donating properties, which may reduce oxidative metabolism compared to difluoromethyl groups in A.3.32–A.3.37.

- Bioactivity : Compounds like A.3.32–A.3.39 exhibit broad-spectrum fungicidal activity due to their optimized substituents. The indan moiety in these analogues enhances hydrophobic interactions with enzyme pockets, a feature absent in the target compound .

Comparison with Pyridine-Pyrimidine Hybrids

and describe pyridine-pyrimidine hybrids with distinct pharmacological profiles:

Key Observations :

Biological Activity

N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyridine core substituted with a carboxamide group. The synthesis typically involves the reaction of 4,6-dimethylpyridin-2-amine with pyridine-3-carboxylic acid derivatives under appropriate conditions to yield the desired compound. Various synthetic pathways have been explored, including oxidative dimerization methods that allow for the introduction of functional groups necessary for biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) in vitro. The compound's mechanism appears to involve interference with bacterial cell wall synthesis and function, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated promising anticancer activity. Studies have reported that it induces apoptosis in cancer cell lines such as HepG2 and A549. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival suggests potential utility in cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action | Reference |

|---|---|---|---|

| Antimicrobial | MRSA, E. coli | Inhibition of cell wall synthesis | |

| Anticancer | HepG2, A549 | Induction of apoptosis via RXRα modulation |

Case Studies

- Antibacterial Efficacy : A study evaluated the compound's effectiveness against MRSA and found that it exhibited a minimum inhibitory concentration (MIC) significantly lower than many existing antibiotics, indicating its potential as a new therapeutic agent against resistant strains .

- Cancer Cell Apoptosis : In a series of experiments involving human cancer cell lines, this compound was shown to activate caspase pathways leading to apoptosis. This was confirmed through assays measuring poly ADP-ribose polymerase (PARP) cleavage and caspase-3 activation .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Bacterial Targets : The compound's structural similarity to known enzyme substrates allows it to act as an inhibitor of key bacterial enzymes involved in cell wall biosynthesis.

- Cancer Targets : Its interaction with the retinoid X receptor (RXRα) suggests that it may modulate transcriptional activities related to cell growth and differentiation.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 3-pyridinecarboxylic acid chloride with 4,6-dimethylpyridin-2-amine in anhydrous dimethylformamide (DMF) under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitoring reaction progress using thin-layer chromatography (TLC) and confirming purity via HPLC (>98%) is critical . For structural analogs, microwave-assisted synthesis has reduced reaction times by 40% while maintaining yields above 85% .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d6) resolve methyl group signals (δ 2.35–2.55 ppm) and pyridine ring protons (δ 7.8–8.5 ppm).

- X-ray Crystallography : Single-crystal diffraction using SHELXL (for refinement) and WinGX (for data processing) resolves bond lengths (e.g., C–N: 1.33–1.36 Å) and dihedral angles between pyridine rings .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calculated: 241.29 g/mol; observed: 241.28 ± 0.02 g/mol) .

Advanced Research Questions

Q. How can crystallization conditions be optimized for high-resolution structural analysis?

- Methodological Answer : Use a solvent diffusion method with dichloromethane/hexane (1:3 v/v) at 4°C. For challenging crystallizations, employ additive screening (e.g., 1% polyethyleneglycol) to enhance crystal quality. Refinement in SHELXL with twin detection (TWIN/BASF commands) resolves disorder in methyl groups . Validate thermal parameters (B-factors < 3.0 Ų) using ORTEP-3 for graphical representation .

Q. How do computational methods predict the compound’s bioactivity and binding mechanisms?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., SARS-CoV-2 spike glycoprotein). Parameterize the ligand with GAFF2 force field and solvate in TIP3P water. A docking score < -7.0 kcal/mol suggests strong binding affinity .

- ADME Prediction : SwissADME evaluates drug-likeness (Lipinski violations ≤1). For this compound, predicted LogP = 2.57 ± 0.15 and PSA = 68.01 Ų indicate moderate membrane permeability .

Q. How to resolve contradictions in crystallographic data, such as anomalous thermal motion or occupancy discrepancies?

- Methodological Answer : Apply the SIR97 pipeline for direct-method phase determination and Fourier refinement. For high thermal motion (>4.0 Ų), use restraints (DELU/SIMU commands in SHELXL) to stabilize geometry. Cross-validate with Hirshfeld surface analysis to detect weak intermolecular interactions (e.g., C–H⋯π contacts) .

Q. What strategies validate the compound’s potential as a kinase inhibitor in pharmacological studies?

- Methodological Answer :

- Kinase Assays : Perform in vitro assays (e.g., ADP-Glo™) at 10 µM concentration. Compare IC₅₀ values with positive controls (e.g., staurosporine).

- Structural Analog Analysis : Reference patent data (e.g., A.3.32 in ) showing similar carboxamides inhibit Complex II with IC₅₀ < 50 nM. Use PyMOL to align binding poses and identify conserved interactions (e.g., hydrogen bonds with catalytic lysine residues) .

Q. Key Notes

Properties

CAS No. |

560103-82-4 |

|---|---|

Molecular Formula |

C13H13N3O |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C13H13N3O/c1-9-6-10(2)15-12(7-9)16-13(17)11-4-3-5-14-8-11/h3-8H,1-2H3,(H,15,16,17) |

InChI Key |

UARUPWQNDYZOIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1)NC(=O)C2=CN=CC=C2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.